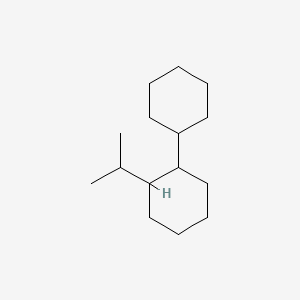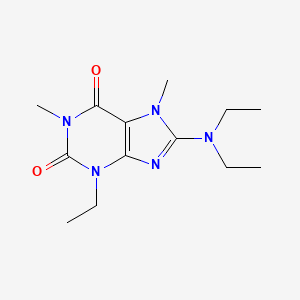
5-Hydroxy-3,7,8-trimethoxy-3',4'-methylenedioxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone is a flavonoid compound with the molecular formula C19H16O8. It is known for its complex structure, which includes multiple methoxy groups and a methylenedioxy bridge. This compound is of interest due to its potential biological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone typically involves the use of flavone precursorsThe reaction conditions often require the use of strong bases and methylating agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of certain enzymes and signaling molecules involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-3’,4’,7-trimethoxyflavone: Similar in structure but lacks the methylenedioxy bridge.
5-Hydroxy-3,3’,7,8-tetramethoxy-4’,5’-methylenedioxyflavone: Contains additional methoxy groups.
5-Hydroxy-6,7,8,3,4-pentamethoxyflavone: Has more methoxy groups and a different substitution pattern.
Uniqueness
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone is unique due to its specific combination of methoxy groups and the methylenedioxy bridge, which may contribute to its distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
54087-33-1 |
|---|---|
Molekularformel |
C19H16O8 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-5-hydroxy-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H16O8/c1-22-13-7-10(20)14-15(21)19(24-3)16(27-18(14)17(13)23-2)9-4-5-11-12(6-9)26-8-25-11/h4-7,20H,8H2,1-3H3 |
InChI-Schlüssel |
RIBQNZSBOGKTHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)


![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)



![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)


![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
